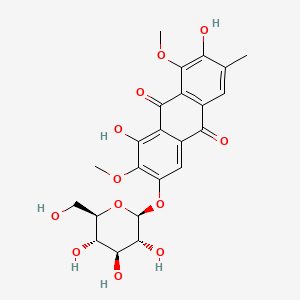

Aurantio-obtusin beta-D-glucoside

概要

説明

作用機序

グルコアウランチオ-オプチュシンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルをスカベンジし、抗酸化酵素の活性を高め、酸化ストレスを軽減します。

抗炎症活性: プロ炎症性サイトカインとメディエーターの産生を阻害し、炎症を軽減します。

6. 類似の化合物との比較

グルコアウランチオ-オプチュシンは、以下のような他の類似の化合物と比較されます。

アウランチオ-オプチュシン: グルコアウランチオ-オプチュシンのアグリコン型で、薬物代謝酵素に対するより強い阻害効果で知られています.

クリソ-オプチュシン: 薬理学的特性は似ていますが、分子標的が異なる別のグルコシド誘導体です.

独自性: グルコアウランチオ-オプチュシンは、そのグリコシド構造が特徴です。この構造により、アグリコン型よりも溶解性とバイオアベイラビリティが向上します。 この構造的な修飾は、薬物動態と治療の可能性にも影響を与えます .

生化学分析

Biochemical Properties

Aurantio-obtusin beta-D-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the binding of the radioactive isotope sn-38 to DNA, thereby inactivating its cytotoxic activity . Additionally, this compound interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ, modulating their expression levels and impacting lipid metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . These effects suggest its potential role in modulating inflammatory responses. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to PPAR-α, enhancing its mRNA expression, while simultaneously decreasing PPAR-γ mRNA expression in the liver . This modulation of PPARs plays a pivotal role in regulating lipid metabolism and inflammatory responses. Additionally, this compound inhibits the binding of sn-38 to DNA, thereby reducing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to exhibit significant renal protective effects in hyperuricemia nephropathy treatment . Specific research identifying the compound responsible for these effects remains limited. The stability and degradation of this compound in various experimental conditions are crucial factors influencing its efficacy and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Pharmacokinetic studies have shown that single intravenous doses of 3, 6, and 12 mg/kg in rats result in distinct pharmacokinetic parameters . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s impact on various physiological parameters and potential threshold effects are critical considerations in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydration, dehydration, oxidation, glucuronide conjugation, nitro reduction, methylation, sulfation, and acetylation . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Understanding these pathways is essential for optimizing the therapeutic potential of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, impacting its biological activity. The distribution of this compound in various tissues and its ability to cross cellular membranes are critical factors determining its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

準備方法

合成経路および反応条件: グルコアウランチオ-オプチュシンは、アウランチオ-オプチュシンのグリコシル化によって合成できます。 このプロセスは、特定の条件下でアウランチオ-オプチュシンとグルコースを反応させてグルコシド誘導体を形成することを含みます 。 この反応は通常、触媒を必要とし、制御された温度で有機溶媒中で行われます。

工業的生産方法: グルコアウランチオ-オプチュシンの工業的生産には、カッシア種子からのアウランチオ-オプチュシンの抽出とそれに続くグリコシル化が含まれます。 抽出プロセスには、溶媒抽出、ろ過、および精製工程が含まれ、アウランチオ-オプチュシンが単離されます。 次に、最適化された条件を使用して、収率と純度を高めるために、グリコシル化反応を大規模に行います .

化学反応の分析

反応の種類: グルコアウランチオ-オプチュシンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化誘導体の形成につながります。

還元: この反応は、水素の付加または酸素の除去を含み、化合物の還元形につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

形成される主要な生成物:

4. 科学研究への応用

化学: 他の生物活性化合物の合成の前駆体として使用されます。

生物学: 有意な抗酸化作用と抗炎症作用を示し、細胞の酸化ストレスと炎症を研究するための潜在的な候補となっています。

科学的研究の応用

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying cellular oxidative stress and inflammation.

類似化合物との比較

Glucoaurantio-obtusin is compared with other similar compounds, such as:

Aurantio-obtusin: The aglycone form of glucoaurantio-obtusin, known for its stronger inhibitory effects on drug-metabolizing enzymes.

Chryso-obtusin: Another glucoside derivative with similar pharmacological properties but different molecular targets.

Emodin: An anthraquinone compound with potent anti-inflammatory and anticancer activities.

Uniqueness: Glucoaurantio-obtusin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form. This structural modification also influences its pharmacokinetic properties and therapeutic potential .

生物活性

Aurantio-obtusin beta-D-glucoside (also known as glucoaurantio-obtusin) is a naturally occurring compound derived from the seeds of Cassia tora . This compound belongs to the class of anthraquinones, which are recognized for their diverse biological activities, including anti-inflammatory, antidiabetic, and hepatoprotective effects. This article explores the biological activities of this compound, supported by various studies and data.

- Molecular Formula : CHO

- Molecular Weight : 492.43 g/mol

- CAS Number : 129025-96-3

- Density : 1.602 g/cm³

- Boiling Point : 845ºC at 760 mmHg

1. Antidiabetic Activity

This compound has shown significant potential in managing diabetes. It was found to inhibit rat lens aldose reductase (RLAR) with an IC value of 13.6 µM, indicating its capability to reduce complications associated with diabetes by preventing the formation of advanced glycation end products (AGEs) . Additionally, it enhances insulin sensitivity and promotes lipid metabolism in high-fat diet-induced obesity models .

2. Antioxidant and Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits strong antioxidant properties. It can scavenge reactive oxygen species (ROS) and inhibit inflammatory cytokines such as TNF-α and IL-6 in various cell models . This activity is crucial for protecting cells from oxidative stress and inflammation-related diseases.

3. Hepatoprotective Activity

Research indicates that this compound protects liver cells from oxidative damage induced by toxic substances like t-BHP (tert-butyl hydroperoxide). It promotes autophagic flow and activates protective signaling pathways, thereby reducing lipid accumulation in the liver .

4. Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. It has shown effectiveness against various pathogenic bacteria and fungi, contributing to its potential use in treating infections .

5. Antiplatelet Aggregation Inhibitory Activity

This compound has been identified as an active component against platelet aggregation, with IC values indicating significant inhibitory effects . Such properties suggest its potential role in cardiovascular health management.

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in glucose metabolism and lipid synthesis.

- Antioxidative Properties : By scavenging ROS, it reduces oxidative stress in cells.

- Regulation of Gene Expression : It modulates the expression of genes related to inflammation and lipid metabolism, such as PPAR-α and PPAR-γ .

特性

IUPAC Name |

1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQYAJWKXDTHR-PHVGODQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331926 | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129025-96-3 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129025-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。